molecular formula C15H25NOS B2807135 (R)-2,4,6-Triisopropylbenzenesulfinamide CAS No. 592507-77-2

(R)-2,4,6-Triisopropylbenzenesulfinamide

Cat. No.: B2807135
CAS No.: 592507-77-2
M. Wt: 267.43
InChI Key: GNCSGVCOUMKURC-GOSISDBHSA-N
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Description

®-2,4,6-Triisopropylbenzenesulfinamide is an organic compound that belongs to the class of sulfinamides. It is characterized by the presence of three isopropyl groups attached to a benzene ring and a sulfinamide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4,6-Triisopropylbenzenesulfinamide typically involves the reaction of 2,4,6-triisopropylbenzenesulfinyl chloride with an amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production methods for ®-2,4,6-Triisopropylbenzenesulfinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2,4,6-Triisopropylbenzenesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The isopropyl groups can undergo substitution reactions with electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents.

    Substitution: Electrophiles such as alkyl halides; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

®-2,4,6-Triisopropylbenzenesulfinamide has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2,4,6-Triisopropylbenzenesulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The isopropyl groups contribute to the compound’s steric and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triisopropylbenzenesulfonamide
  • 2,4,6-Triisopropylbenzenesulfide
  • 2,4,6-Triisopropylbenzenesulfonic acid

Uniqueness

®-2,4,6-Triisopropylbenzenesulfinamide is unique due to its specific combination of a sulfinamide group and three isopropyl groups on a benzene ring. This structure imparts distinct reactivity and properties compared to other similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and other applications requiring enantiomerically pure substances.

Properties

IUPAC Name

(R)-2,4,6-tri(propan-2-yl)benzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCSGVCOUMKURC-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[S@@](=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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